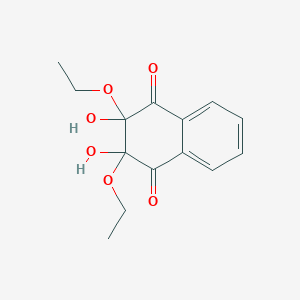
2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione: is an organic compound with a complex structure. It is a derivative of naphthalene, characterized by the presence of ethoxy and hydroxy groups attached to a dihydronaphthalene-1,4-dione core. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-pressure hydrogenation and metal catalysts such as platinum or palladium is common to facilitate the addition of ethoxy and hydroxy groups to the naphthalene core .
化学反応の分析
Types of Reactions: 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
科学的研究の応用
Chemistry: In chemistry, 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: It may be used in the development of pharmaceuticals or as a model compound in biochemical studies .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism by which 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and hydroxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include oxidative stress responses or signal transduction mechanisms .
類似化合物との比較
- 2,3-Dihydroxy-1,4-naphthoquinone
- 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione
- 1,4-Naphthoquinone
Comparison: Compared to these similar compounds, 2,3-Diethoxy-2,3-dihydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to the presence of both ethoxy and hydroxy groups, which enhance its reactivity and stability. This uniqueness makes it a valuable compound for specific applications in organic synthesis and industrial processes .
特性
CAS番号 |
30266-59-2 |
|---|---|
分子式 |
C14H16O6 |
分子量 |
280.27 g/mol |
IUPAC名 |
2,3-diethoxy-2,3-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H16O6/c1-3-19-13(17)11(15)9-7-5-6-8-10(9)12(16)14(13,18)20-4-2/h5-8,17-18H,3-4H2,1-2H3 |
InChIキー |
VLUBPIGVCFIODX-UHFFFAOYSA-N |
正規SMILES |
CCOC1(C(=O)C2=CC=CC=C2C(=O)C1(O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


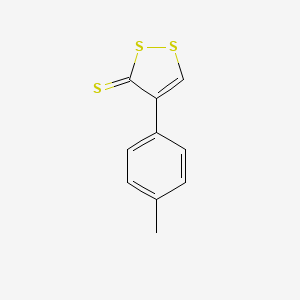
![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)
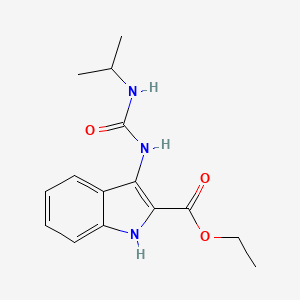
![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)
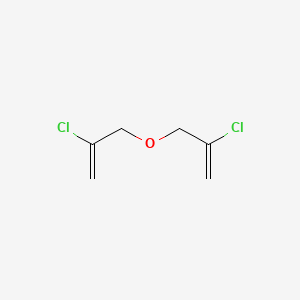
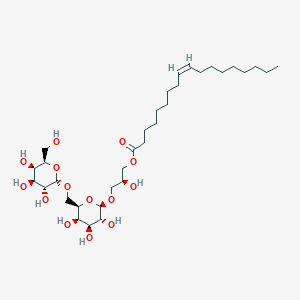
![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride](/img/structure/B14159137.png)
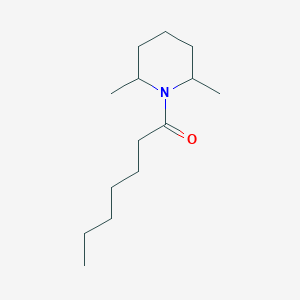
![4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile](/img/structure/B14159145.png)
![Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate](/img/structure/B14159149.png)
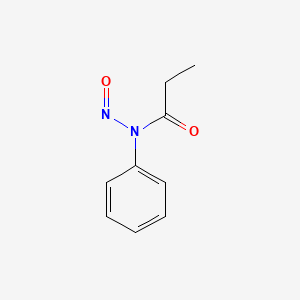
![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
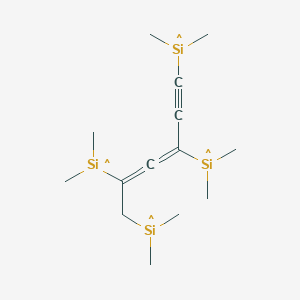
![4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B14159169.png)
